1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine
CAS No.: 897772-26-8
Cat. No.: VC5450813
Molecular Formula: C12H24N2O2
Molecular Weight: 228.336
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897772-26-8 |
|---|---|
| Molecular Formula | C12H24N2O2 |
| Molecular Weight | 228.336 |
| IUPAC Name | 1-[4-(3-ethoxypropylamino)piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C12H24N2O2/c1-3-16-10-4-7-13-12-5-8-14(9-6-12)11(2)15/h12-13H,3-10H2,1-2H3 |
| Standard InChI Key | BDWRRYWYDLJVHD-UHFFFAOYSA-N |
| SMILES | CCOCCCNC1CCN(CC1)C(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-[4-(3-ethoxypropylamino)piperidin-1-yl]ethanone, reflects its bifurcated structure:
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A piperidine ring substituted at the 4-position with a 3-ethoxypropylamine group.
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An acetyl moiety at the 1-position of the piperidine nitrogen .
The stereochemistry remains uncharacterized in available literature, though computational models suggest a chair conformation for the piperidine ring with equatorial positioning of the acetyl group . The 3-ethoxypropyl side chain introduces conformational flexibility, potentially enhancing binding versatility in molecular interactions.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 897772-26-8 | |
| Molecular Formula | ||
| Molecular Weight | 228.33 g/mol | |
| SMILES | CCOCCCNC1CCN(CC1)C(=O)C | |
| InChI Key | BDWRRYWYDLJVHD-UHFFFAOYSA-N | |
| PubChem CID | 4378091 |
Synthesis and Reaction Chemistry
Synthetic Routes
While no published procedure explicitly details the synthesis of 1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine, analogous piperidine derivatization strategies provide methodological insights. A validated approach likely involves:
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Nucleophilic Amination: Reacting 1-acetylpiperidin-4-amine with 3-ethoxypropyl bromide under basic conditions (e.g., KCO in DMF) .
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Reductive Amination: Condensing 4-aminopiperidine with 3-ethoxypropionaldehyde followed by acetylation .
The PMC study by Smith et al. (2020) demonstrates regioselective amination of dihydropyridine complexes at C5 using primary amines, a technique adaptable to piperidine systems . Their work highlights the critical role of temperature control (−40°C) and steric hindrance in minimizing elimination side reactions .
Stability and Reactivity
The compound’s stability profile remains undocumented, but structural analogs suggest:
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pH Sensitivity: Protonation of the tertiary amine may occur below pH 6, affecting solubility.
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Oxidative Stability: The acetyl group confers resistance to atmospheric oxidation compared to free amines .
Research Applications
Medicinal Chemistry
Piperidine derivatives constitute 8% of FDA-approved small-molecule drugs, primarily targeting neurological disorders. While 1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine itself lacks reported bioactivity, its structural features align with known pharmacophores:
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Acetyl Group: Enhances blood-brain barrier permeability via increased lipophilicity () .
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Ethoxypropyl Side Chain: May engage in hydrophobic interactions with G protein-coupled receptors (GPCRs).
Table 2: Comparative Analysis of Piperidine Derivatives
| Compound | Substituents | Research Use |
|---|---|---|
| 1-Acetyl-N-(3-ethoxypropyl)piperidin-4-amine | Acetyl, 3-ethoxypropyl | Synthetic intermediate |
| 1-(3-Methoxypropyl)piperidin-4-amine | Methoxypropyl | Chiral ligand synthesis |
| 1-Acetyl-4-aminopiperidine | Acetyl | Catalysis studies |
| Supplier | Purity | Packaging | Price Range (USD) |
|---|---|---|---|
| SCBT | >95% | 50 mg | $120–$150 |
| VWR | >90% | 100 mg | $95–$130 |
Future Directions
Analytical Characterization Gaps
Critical data deficiencies include:
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Solubility Profile: Polar aprotic solvents (DMF, DMSO) are inferred but unverified.
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Chromatographic Data: Lack of HPLC retention times or column compatibility studies.
Synthetic Optimization Opportunities
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